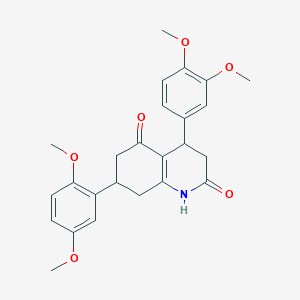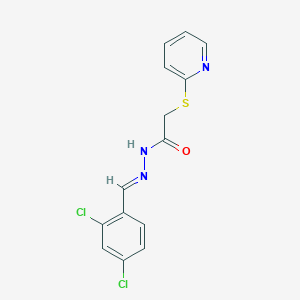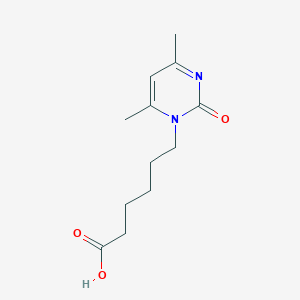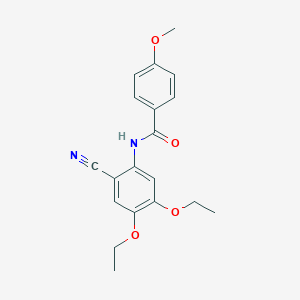
7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
カタログ番号 B5540168
分子量: 437.5 g/mol
InChIキー: UGPYHPJZXIOTCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known as quinolinediones, characterized by a specific molecular framework that includes quinoline and dione structures. Quinolinediones have garnered interest due to their diverse applications in chemical synthesis and potential biological activities.
Synthesis Analysis
- The synthesis of related compounds typically involves multi-step chemical reactions. For instance, the synthesis of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline involves reactions like cyclization and is characterized using techniques like IR, NMR, and X-ray crystallography (Wang et al., 2009).
- Another related synthesis includes the creation of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones through a multicomponent reaction process (Patel et al., 2022).
Molecular Structure Analysis
- X-ray crystallography is a common method used to analyze the structure of these compounds, revealing details like ring conformations and molecular geometry (Wang et al., 2009).
Chemical Reactions and Properties
- Compounds in this family often undergo reactions like cyclization, and their reactivity can be influenced by various substituents on the phenyl rings (Phillips & Castle, 1980).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystalline structure, can be determined using spectroscopic and crystallographic techniques (Wang et al., 2009).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and electronic structure, can be inferred from studies involving Density Functional Theory (DFT) and other computational methods. These studies help in understanding the electron distribution and potential chemical behavior of the compounds (Wazzan et al., 2016).
科学的研究の応用
Synthesis and Structural Analysis
- Versatile Intermediates for Quinazolines Synthesis : The preparation of a wide variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines showcases the compound's role in synthesizing complex heterocyclic structures, contributing to advancements in organic chemistry and pharmacology (Phillips & Castle, 1980).
- Cytotoxic Activity Against Cancer Cell Lines : Derivatives containing alkoxy groups, including structures similar to "7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione," have shown significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents (Kadela et al., 2016).
Potential Medical Applications
- Antiprotozoal Agents : The synthesis and evaluation of quinolone derivatives, including those structurally related to "7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione," for their potential as antiprotozoal agents, indicates a promising area of study for developing new treatments for protozoal infections (Bullock & Tweedie, 1970).
Computational and Theoretical Studies
- DFT and TD-DFT/PCM Calculations : Detailed computational analyses of similar compounds have provided insights into their structural parameters, spectroscopic characterization, and electronic properties, which are crucial for understanding their reactivity and potential applications in various fields (Wazzan et al., 2016).
Electronic Materials Development
- Electron Transport Materials for Organic Electronics : Quinoxaline-containing compounds, related to "7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione," have been explored for their potential as electron transport materials in blue phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating the compound's relevance in the development of advanced electronic materials (Yin et al., 2016).
特性
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-16-6-8-21(30-2)17(12-16)15-9-19-25(20(27)10-15)18(13-24(28)26-19)14-5-7-22(31-3)23(11-14)32-4/h5-8,11-12,15,18H,9-10,13H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPYHPJZXIOTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー


![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)


![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5540136.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl cyclohexanecarboxylate](/img/structure/B5540143.png)

![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)


![2-chloro-N-[2-(4-morpholinyl)ethyl]-4-nitrobenzamide](/img/structure/B5540179.png)
![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)